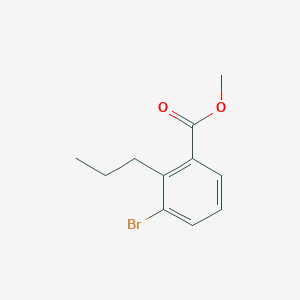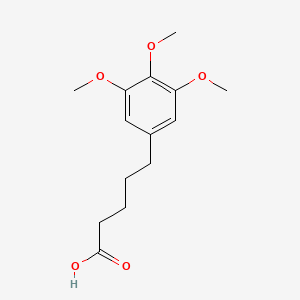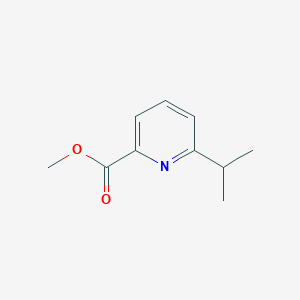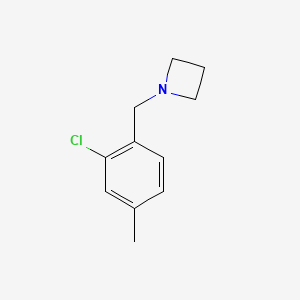
Methyl 3-bromo-2-propylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the second position is substituted with a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-propylbenzoate typically involves the bromination of 2-propylbenzoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to achieve selective bromination at the desired position . The brominated product is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-2-propylbenzoic acid or 3-bromo-2-propylbenzaldehyde.
Reduction: Formation of 3-bromo-2-propylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-propylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-propylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological pathways .
Comparación Con Compuestos Similares
Methyl 3-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 3-bromo-2-ethylbenzoate: Contains an ethyl group instead of a propyl group.
Methyl 3-bromo-2-isopropylbenzoate: Features an isopropyl group instead of a propyl group.
Uniqueness: Methyl 3-bromo-2-propylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7H,3,5H2,1-2H3 |
Clave InChI |
CPGBJCYMFNBNST-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332438.png)
![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)



![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)


![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)


![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
